molecular formula C7H7N3O2 B13325800 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Cat. No.: B13325800
M. Wt: 165.15 g/mol
InChI Key: DRLDXBFYXJKCMT-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a fused pyrrole and pyrimidine ring system, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions are usually carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which can enhance its binding affinity to biological targets and improve its solubility in aqueous environments.

Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C7H7N3O2/c11-7(12)5-4-1-2-8-6(4)10-3-9-5/h3H,1-2H2,(H,11,12)(H,8,9,10)

InChI Key

DRLDXBFYXJKCMT-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC=NC(=C21)C(=O)O

Origin of Product

United States

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